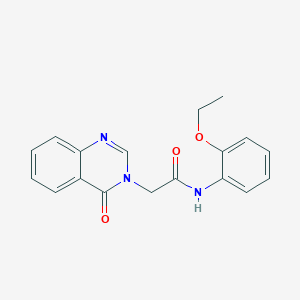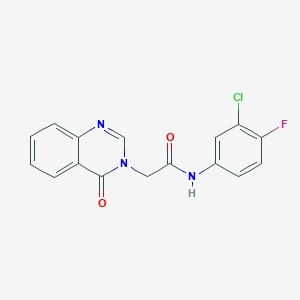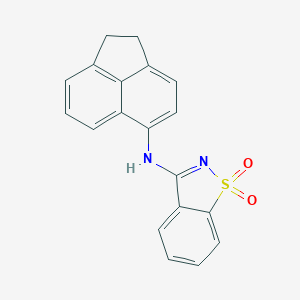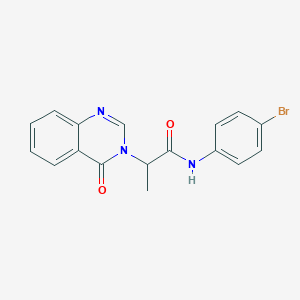![molecular formula C11H9NO2S2 B277337 [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid, also known as PTSA, is a thiazole derivative that has gained significant attention due to its potential pharmacological properties. PTSA has been studied for its antimicrobial, antioxidant, and anti-inflammatory effects.
作用机制
The antimicrobial activity of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been found to inhibit the growth of bacteria by blocking the synthesis of peptidoglycan, a key component of the bacterial cell wall. The antioxidant and anti-inflammatory effects of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA, proteins, and lipids. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of using [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in lab experiments is its relatively low cost and ease of synthesis. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to be stable under a range of conditions, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid is its low solubility in water, which can limit its bioavailability and efficacy.
未来方向
Further research is needed to fully understand the pharmacological properties of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. Future studies could focus on the optimization of the synthesis method to improve the yield and purity of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. The mechanism of action of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid could also be further elucidated to identify potential targets for drug development. Additionally, the potential use of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in the treatment of oxidative stress-related disorders could be explored in more detail, including in vivo studies to assess its efficacy and safety.
合成方法
The synthesis of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid involves the reaction of 2-aminothiazole with benzyl chloride to form 2-benzylthiazole. This is then reacted with sodium sulfide to form [(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid. The yield of [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学研究应用
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has been studied for its potential pharmacological properties. It has been found to have antimicrobial activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid has also been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |
|---|---|
分子式 |
C11H9NO2S2 |
分子量 |
251.3 g/mol |
IUPAC 名称 |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H9NO2S2/c13-10(14)7-16-11-12-9(6-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChI 键 |
TXVPLTOTVAGBDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)